molecular formula C21H19BrClN3O3S B14437358 Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride CAS No. 76708-68-4

Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride

Cat. No.: B14437358
CAS No.: 76708-68-4
M. Wt: 508.8 g/mol
InChI Key: YNRXSJCPRBHDAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves multiple steps, starting with the bromination of acridine to form 4-bromo-9-acridinyl. This intermediate is then reacted with 4-amino-3-methoxyphenylmethanesulfonamide under controlled conditions to yield the final product. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications depending on the functional groups introduced.

Scientific Research Applications

Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated acridine moiety is known to intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonamide group may also interact with proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
  • Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride

Uniqueness

Methanesulfonamide, N-(4-((4-bromo-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s ability to interact with biological targets, making it more effective in certain applications compared to its chloro- and fluoro-substituted counterparts .

Properties

CAS No.

76708-68-4

Molecular Formula

C21H19BrClN3O3S

Molecular Weight

508.8 g/mol

IUPAC Name

N-[4-[(4-bromoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H18BrN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H

InChI Key

YNRXSJCPRBHDAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Br.Cl

Origin of Product

United States

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